molecular formula C21H20ClN3O2S B3058464 Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]- CAS No. 896045-41-3

Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-

Cat. No.: B3058464
CAS No.: 896045-41-3
M. Wt: 413.9 g/mol
InChI Key: DAISIWFZZPUNRY-UHFFFAOYSA-N
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Description

Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]- is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique chemical structure, which includes a pyridazine ring, a chloro-methoxyphenyl group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]- typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the chloro-methoxyphenyl group and the ethylphenyl group. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and thiolating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may be studied for its biological activity, such as its potential effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating specific conditions.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]- exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]- include other acetamides with different substituents or modifications to the pyridazine ring. Examples include:

  • Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-methylphenyl)-3-pyridazinyl]thio]-
  • Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-phenyl)-3-pyridazinyl]thio]-

Uniqueness

The uniqueness of Acetamide, N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]- lies in its specific combination of functional groups and structural features. These characteristics may confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-3-14-4-6-15(7-5-14)17-9-11-21(25-24-17)28-13-20(26)23-18-12-16(22)8-10-19(18)27-2/h4-12H,3,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAISIWFZZPUNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135374
Record name N-(5-Chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896045-41-3
Record name N-(5-Chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896045-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-2-methoxyphenyl)-2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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